molecular formula C17H16ClNO B1434908 [4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride CAS No. 1803561-55-8

[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride

Cat. No.: B1434908
CAS No.: 1803561-55-8
M. Wt: 285.8 g/mol
InChI Key: HGSRHKYTTJOVJJ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Overview

[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride is definitively identified by its Chemical Abstracts Service registry number 1803561-55-8 and molecular descriptor number MFCD28348261. The compound exists as a hydrochloride salt with the molecular formula C17H16ClNO and a molecular weight of 285.77 grams per mole. The free base form of the compound, prior to salt formation, possesses the molecular formula C17H15NO with a corresponding molecular weight of approximately 249 grams per mole.

The structural architecture of this compound features a naphthalene ring system connected through an ether linkage to a para-substituted phenyl ring, which bears a methanamine substituent. The systematic International Union of Pure and Applied Chemistry name for the free base is (4-naphthalen-1-yloxyphenyl)methanamine. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)CN for the free base form.

The International Chemical Identifier for the free base provides detailed connectivity information: InChI=1S/C17H15NO/c18-12-13-8-10-15(11-9-13)19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12,18H2. This identifier confirms the presence of the naphthalene system (positions 1-2-6-16-14-4-1), the ether linkage at position 17-19, and the phenyl-methanamine moiety (positions 15-11-9-13-8-10-12-18).

Chemical Property Value
Chemical Abstracts Service Number 1803561-55-8
Molecular Descriptor Number MFCD28348261
Molecular Formula (Hydrochloride) C17H16ClNO
Molecular Formula (Free Base) C17H15NO
Molecular Weight (Hydrochloride) 285.77 g/mol
Molecular Weight (Free Base) ~249 g/mol
International Chemical Identifier Key YFGVGUIWRKZTKO-UHFFFAOYSA-N

The compound's structural features include a rigid naphthalene bicyclic system providing aromatic stability and potential π-π interactions, an ether linkage offering conformational flexibility, and a primary amine group capable of hydrogen bonding and salt formation. These structural elements combine to create a molecule with diverse chemical reactivity and potential biological activity profiles.

Historical Context and Research Significance

The development and investigation of this compound occurs within the broader context of naphthalene-containing pharmaceutical compounds and their therapeutic applications. Research into naphthalene-derived molecules has demonstrated their significance in medicinal chemistry, particularly in the development of compounds with diverse biological activities. The specific structural motif combining naphthalene systems with phenyl ether linkages has gained attention due to the unique pharmacological properties these hybrid structures can exhibit.

Contemporary research has focused on related naphthalene-containing compounds, such as the 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives, which have been investigated as Transient Receptor Potential Melastatin 4 inhibitors for potential prostate cancer treatment applications. This research demonstrates the broader significance of naphthalene-phenyl ether compounds in therapeutic development and suggests potential avenues for investigating the biological properties of this compound.

The compound's emergence in chemical databases and commercial availability through multiple suppliers indicates growing interest from the research community. Its classification as a research compound suitable for further manufacturing applications suggests its potential utility as a synthetic intermediate or building block for more complex pharmaceutical agents. The presence of the primary amine functionality makes it particularly valuable for synthetic chemists seeking to develop novel compounds through standard amination reactions, acylation processes, or cyclization methodologies.

Historical precedent exists for the biological activity of structurally related compounds containing naphthalene systems linked to phenyl groups through ether bridges. These compounds have demonstrated various pharmacological effects, including interactions with neurotransmitter systems, enzyme inhibition properties, and potential anti-inflammatory activities. The specific positioning of the ether linkage at the 1-position of the naphthalene ring and the para-position of the phenyl ring in this compound may confer unique binding properties and biological activities compared to other positional isomers.

Properties

IUPAC Name

(4-naphthalen-1-yloxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO.ClH/c18-12-13-8-10-15(11-9-13)19-17-7-3-5-14-4-1-2-6-16(14)17;/h1-11H,12,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSRHKYTTJOVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803561-55-8
Record name [4-(naphthalen-1-yloxy)phenyl]methanamine hydrochloride
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Preparation Methods

Synthesis via Naphthalen-1-ol Derivatives

Step 1: Etherification of Naphthalen-1-ol

  • Reaction: Naphthalen-1-ol reacts with an aryl halide or activated derivative to form the ether linkage.
  • Conditions: Typically carried out in polar aprotic solvents like DMSO or acetone with potassium carbonate or cesium carbonate as base.
  • Yield: Usually high (around 88-95%).

Step 2: Introduction of the Amino Group

  • Reaction: The phenyl ring bearing the naphthalen-1-yloxy group is subjected to nucleophilic substitution or reductive amination to introduce the methanamine moiety.
  • Method: One approach involves converting the phenyl derivative into a carbamate or hydrazide intermediate, then hydrogenating to obtain the primary amine.
  • Catalysts: Palladium on carbon or platinum catalysts are commonly used for hydrogenation.

Step 3: Conversion to Hydrochloride Salt

  • Reaction: The free amine is treated with hydrogen chloride gas or HCl in an alcoholic solvent to produce the hydrochloride salt.
  • Notes: This enhances compound stability and facilitates purification.

Synthesis via Carbamate Intermediates

Based on patent literature, a notable method involves:

  • Reacting [4-(Naphthalen-1-yloxy)phenyl]methyl chloride with ammonia or primary amines to directly form the methanamine derivative.
  • Alternatively, reaction with carbamate precursors under basic conditions, followed by catalytic hydrogenation, yields the primary amine.

Example:

  • Reacting [4-(Naphthalen-1-yloxy)phenyl]methyl chloroformate with ammonia or methylamine in the presence of a base (e.g., triethylamine) produces the corresponding carbamate.
  • Hydrogenation of the carbamate yields the free amine.

Catalytic Hydrogenation Approach

Research indicates that catalytic hydrogenation of carbamate or related intermediates is an effective route:

Step Description Conditions Yield References
1 Formation of carbamate intermediate Reaction with chloroformates or chlorides Moderate to high
2 Hydrogenation of carbamate Pd/C catalyst, hydrogen atmosphere High ,

Data Tables Summarizing Methods

Method Starting Material Key Reaction Steps Catalysts/Reagents Typical Yield Advantages References
A Naphthalen-1-ol + phenyl derivative Ether formation, amination K2CO3, Pd/C 88-95% High yield, straightforward
B [4-(Naphthalen-1-yloxy)phenyl]methyl chloride Nucleophilic substitution, hydrogenation NH3, Pd/C 80-90% Direct route, high purity ,
C Carbamate intermediates Hydrogenation Pd/C, H2 85-95% Stereoselective, scalable ,

Research Findings and Optimization Strategies

Recent research emphasizes:

  • Catalyst selection: Palladium and platinum catalysts provide high selectivity and yield.
  • Reaction conditions: Mild temperatures (25–50°C) and controlled hydrogen pressure optimize yield and minimize side reactions.
  • Solvent choice: Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) facilitate ether formation and subsequent amination.
  • Purification: Crystallization from ethanol or hexane yields high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Naphthoquinones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. It serves as a probe to study enzyme-substrate interactions and receptor binding.

Medicine

In the medical field, this compound is explored for its potential therapeutic applications. It is studied for its activity against certain diseases and its ability to modulate biological pathways.

Industry

In industry, the compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Phenoxy Derivatives

Several methanamine hydrochloride derivatives share structural similarities with the target compound, differing primarily in the substituents on the phenyl ring. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituent Key Features/Applications References
[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride C17H16ClNO 285.77 1-Naphthyloxy High purity; used in drug discovery and material science
1-[4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride C14H16ClNO2 265.74 2-Methoxyphenoxy Intermediate in antidepressant synthesis; stable under normal conditions
[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride C11H14ClNO2 235.69 Methoxy and propargyloxy Potential click chemistry applications due to alkyne group
(4-Methoxyphenyl)(phenyl)methanamine hydrochloride C14H15NO·HCl 249.74 Methoxy and phenyl Soluble in DMSO/methanol; used in chiral ligand synthesis

Key Observations :

  • Electron-Donating Groups : Methoxy (e.g., ) and naphthyloxy () substituents enhance aromatic stability and influence reactivity in electrophilic substitution reactions.
  • Click Chemistry Compatibility : Propargyloxy-substituted derivatives () are valuable for bioorthogonal reactions.
  • Pharmaceutical Relevance: Compounds like 1-[4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride () are intermediates in antidepressant synthesis, highlighting the role of phenoxy groups in CNS drug design.

Heterocyclic and Polycyclic Derivatives

Compounds incorporating heterocycles or fused rings exhibit distinct physicochemical and pharmacological properties:

Compound Name Molecular Formula Molecular Weight Substituent Key Features/Applications References
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride C10H12ClN3 209.68 Pyrazolyl High-purity research reagent; used in kinase inhibitor development
(4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride C12H19ClN2 226.75 Pyrrolidinylmethyl Enhanced lipophilicity; potential CNS penetration
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride C12H18ClN 211.73 Tetrahydronaphthyl Rigid bicyclic structure; explored in analgesia research

Key Observations :

  • Heterocyclic Moieties : Pyrazole () and pyrrolidine () groups improve binding affinity to biological targets, such as enzymes or receptors.
  • Lipophilicity : Pyrrolidinylmethyl substitution () increases logP values, enhancing blood-brain barrier permeability.
  • Structural Rigidity : Tetrahydronaphthyl derivatives () restrict conformational flexibility, improving selectivity in drug-receptor interactions.

Pharmaceutical Intermediates and Clinically Relevant Analogs

Several methanamine derivatives are critical intermediates in drug synthesis:

Compound Name Molecular Formula Molecular Weight Role in Drug Development References
N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1-naphthalenylidene]methanamine C17H14Cl2N 306.21 Intermediate in sertraline (antidepressant) synthesis
Dyclonine hydrochloride (4-Butoxy-β-piperidinopropiophenone hydrochloride) C18H28ClNO2 325.88 Local anesthetic with rapid mucosal penetration

Key Observations :

  • Sertraline Synthesis : The tetralone-derived intermediate () undergoes stereoselective reduction to yield the cis-isomer of sertraline, emphasizing the importance of stereochemistry in antidepressant activity.
  • Local Anesthetic Properties : Dyclonine () demonstrates the impact of bulky alkoxy groups (e.g., butoxy) on prolonging anesthetic duration.

Biological Activity

[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride is a synthetic organic compound that has gained attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound is characterized by the presence of a naphthalene moiety linked to a phenyl group through an ether bond, with a methanamine functional group. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1803561-55-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The naphthalene ring enhances the compound's lipophilicity, facilitating better membrane permeability and receptor binding.

Key Mechanisms:

  • Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biological processes.

Biological Activity

Research has highlighted several biological activities associated with this compound:

1. Antimicrobial Activity

In vitro studies have demonstrated that derivatives of naphthalenes exhibit significant antibacterial and antifungal properties. For instance, compounds similar to [4-(Naphthalen-1-yloxy)phenyl]methanamine were tested against various pathogens:

PathogenActivity TypeResult
Staphylococcus aureusAntibacterialInhibition observed
Proteus vulgarisAntibacterialModerate inhibition
Candida albicansAntifungalSignificant inhibition
Aspergillus nigerAntifungalModerate inhibition

These findings suggest that the compound could be developed into an antimicrobial agent.

2. Cytotoxicity and Apoptosis Induction

Studies have indicated that related compounds can induce apoptosis in cancer cell lines. For example, a series of naphthalenes were evaluated for their ability to induce cell death through apoptosis pathways:

CompoundCell LineEC50 (nM)Mechanism
(1-Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanoneT47D37Apoptosis induction
N-methyl-N-phenylnaphthalen-1-aminesHCT11649Cell cycle arrest followed by apoptosis

These results indicate that this compound may possess similar properties, warranting further investigation.

Case Studies

Several studies have focused on the synthesis and evaluation of naphthalene derivatives, including this compound:

Case Study 1: Synthesis and Characterization

A recent study synthesized various naphthalene derivatives using Williamson ether synthesis. The characterization included spectral analysis confirming the presence of functional groups indicative of successful synthesis.

Case Study 2: Pharmacological Evaluation

Another study evaluated the pharmacological properties of naphthalene derivatives, demonstrating their potential as anti-cancer agents. The compounds were tested for cytotoxicity against multiple cancer cell lines, showing promising results in inhibiting cell proliferation.

Q & A

Q. How can researchers optimize the synthesis of [4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Reaction Condition Control : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of amine intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilic substitution reactions between naphthalene derivatives and amines .
  • Purification Techniques : Recrystallization from ethanol/water mixtures removes unreacted starting materials .
  • Analytical Validation : Confirm purity via High-Performance Liquid Chromatography (HPLC) (>98% purity threshold) and structural integrity via 1^1H/13^{13}C NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies aromatic protons and amine groups, while 13^{13}C NMR confirms carbon backbone connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z ~310) .
  • Infrared Spectroscopy (IR) : Detects N–H stretches (~3300 cm1^{-1}) and C–O–C linkages (~1250 cm1^{-1}) .
  • X-ray Diffraction (XRD) : Resolves crystal structure for absolute configuration confirmation, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Comparative Assay Design : Standardize in vitro models (e.g., HEK-293 cells for serotonin receptor binding) to minimize variability .
  • Enantiomer-Specific Analysis : Use chiral HPLC to separate enantiomers (if applicable) and test individual isomers, as biological activity may differ significantly (e.g., see sertraline case studies) .
  • Pharmacokinetic Profiling : Assess absorption, distribution, metabolism, and excretion (ADME) properties using LC-MS/MS to identify metabolite interference .

Q. What experimental strategies are effective for analyzing the compound’s interactions with neurotransmitter systems?

  • Methodological Answer :
  • Radiolabeled Binding Assays : Use 3^3H-labeled ligands (e.g., 3^3H-serotonin) to quantify receptor affinity (Kd_d) in brain tissue homogenates .
  • Electrophysiology : Patch-clamp recordings in neuronal cultures measure ion channel modulation (e.g., 5-HT3_3 receptor currents) .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding poses at serotonin or dopamine receptors, validated by mutagenesis studies .

Q. How can researchers address challenges in enantiomeric separation, given potential chiral centers in this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases for resolution .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers in racemic mixtures .
  • Stereoselective Synthesis : Design asymmetric catalytic routes (e.g., using BINAP ligands) to directly synthesize the desired enantiomer .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride
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[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride

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